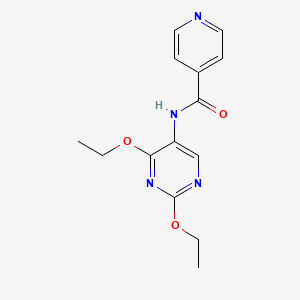![molecular formula C22H23N5O4S B2487876 2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 1358329-22-2](/img/structure/B2487876.png)
2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to the specified chemical structure often involves intricate multi-step processes. For example, Al-Sanea et al. (2020) describe a methodology for attaching different aryloxy groups to the pyrimidine ring in a series of compounds, demonstrating the complex synthetic routes necessary for such molecules. This process exemplifies the intricate synthesis strategies that might be employed for our compound of interest, emphasizing the meticulous planning and execution required in organic synthesis (Al-Sanea et al., 2020).
Molecular Structure Analysis
The molecular structure of closely related compounds, as explored by Quiroga et al. (2010), reveals detailed insights into the hydrogen-bonded chains and rings that contribute to the stability and reactivity of these molecules. Such structural analyses are pivotal in understanding the behavior and potential applications of complex organic compounds (Quiroga et al., 2010).
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
The synthesis and biological evaluation of novel derivatives, including pyrazolopyrimidines, have been extensively studied for their potential anticancer and anti-inflammatory properties. For instance, a study conducted by Rahmouni et al. (2016) explored the synthesis of pyrazolopyrimidine derivatives, evaluating their cytotoxicity against various cancer cell lines and their inhibitory activity against 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016). Similarly, Al-Sanea et al. (2020) designed and synthesized certain acetamide derivatives, testing their anticancer activity on a panel of 60 cancer cell lines (Al-Sanea et al., 2020).
Antitumor Activity
El-Morsy et al. (2017) synthesized a series of pyrazolopyrimidine derivatives and evaluated their antitumor activity against the human breast adenocarcinoma cell line MCF7. The study highlighted the compound's potential in offering mild to moderate antitumor activity, with specific derivatives showing significant efficacy (El-Morsy et al., 2017).
Antimicrobial and Antioxidant Activities
Research has also explored the antimicrobial and antioxidant properties of pyrazolopyrimidine derivatives. Khobragade et al. (2010) synthesized pyrazolopyrimidine derivatives exhibiting significant antimicrobial activity, highlighting their potential as therapeutic agents against various bacterial and fungal infections (Khobragade et al., 2010). Chkirate et al. (2019) investigated the antioxidant activity of pyrazole-acetamide derivatives, demonstrating their effectiveness in scavenging free radicals and their potential in oxidative stress-related conditions (Chkirate et al., 2019).
Neuroinflammatory and PET Imaging Studies
Another significant application of related compounds is in neuroinflammatory research and positron emission tomography (PET) imaging. Damont et al. (2015) synthesized novel pyrazolopyrimidines as ligands for the translocator protein 18 kDa (TSPO), recognized as a biomarker of neuroinflammation. This research highlights the potential of these compounds in the early detection and monitoring of neuroinflammatory processes (Damont et al., 2015).
Mecanismo De Acción
Target of action
The compound is a derivative of furimazine , which is commonly used in nanoluciferase bioluminescence assays. Therefore, it’s possible that this compound might interact with luciferase enzymes, but this is purely speculative without further data.
Mode of action
Without specific studies on this compound, it’s difficult to definitively describe its mode of action. If it does interact with luciferase enzymes as suggested above, it might do so by serving as a substrate for the enzyme, leading to a bioluminescent reaction .
Result of action
The result of this compound’s action would depend on its specific targets and mode of action. If it is a luciferase substrate, its action would result in the production of light, which can be measured in bioluminescence assays .
Propiedades
IUPAC Name |
2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4S/c1-4-27-20-19(14(2)24-27)25(13-18(28)23-15-7-5-9-17(11-15)32-3)22(30)26(21(20)29)12-16-8-6-10-31-16/h5-11H,4,12-13H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPIEQMIGSULMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CO3)CC(=O)NC4=CC(=CC=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

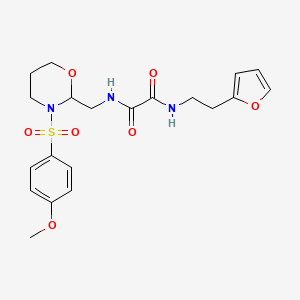
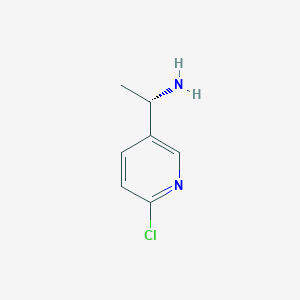
![4-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2487798.png)
![(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone](/img/structure/B2487801.png)
![5-[bis(3,4-difluorobenzyl)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2487802.png)
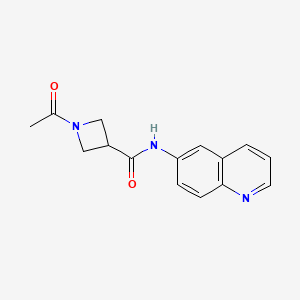
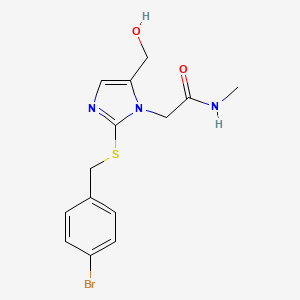
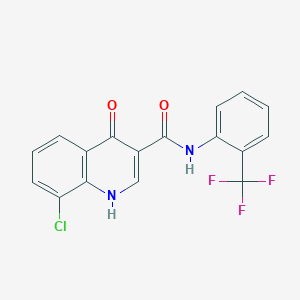
![N-(5-chloro-2-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2487806.png)
![2,2-Dimethyl-6-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2487807.png)

![Ethyl 2-(methylsulfanyl)-4-[4-(trifluoromethyl)anilino]-5-pyrimidinecarboxylate](/img/structure/B2487809.png)
